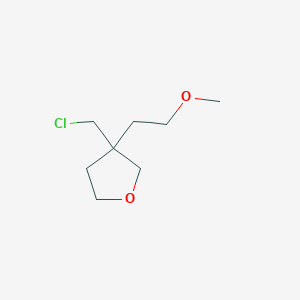

3-(Chloromethyl)-3-(2-methoxyethyl)oxolane

Description

3-(Chloromethyl)-3-(2-methoxyethyl)oxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a chloromethyl group and a 2-methoxyethyl group at the 3-position of the ring. Oxolanes are five-membered oxygen-containing heterocycles, widely used in organic synthesis and pharmaceutical chemistry due to their stability and versatility. The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution), while the 2-methoxyethyl moiety contributes to solubility in polar solvents .

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

3-(chloromethyl)-3-(2-methoxyethyl)oxolane |

InChI |

InChI=1S/C8H15ClO2/c1-10-4-2-8(6-9)3-5-11-7-8/h2-7H2,1H3 |

InChI Key |

CDSPZGGSGQKYPI-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCOC1)CCl |

Origin of Product |

United States |

Biological Activity

3-(Chloromethyl)-3-(2-methoxyethyl)oxolane is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

3-(Chloromethyl)-3-(2-methoxyethyl)oxolane can be synthesized through several methods involving the chloromethylation of oxolane derivatives. The presence of the chloromethyl group enhances its reactivity, allowing for further functionalization that could lead to various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to 3-(Chloromethyl)-3-(2-methoxyethyl)oxolane exhibit significant antimicrobial activity. For instance, studies have shown that oxolane derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxolane Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 3-(Chloromethyl)-3-(2-methoxyethyl)oxolane | Staphylococcus aureus | 16 | Cell wall synthesis inhibition |

| Escherichia coli | 32 | Metabolic pathway interference | |

| Pseudomonas aeruginosa | 64 | Membrane disruption |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 3-(Chloromethyl)-3-(2-methoxyethyl)oxolane exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with 3-(Chloromethyl)-3-(2-methoxyethyl)oxolane resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Induction of oxidative stress |

The biological activity of 3-(Chloromethyl)-3-(2-methoxyethyl)oxolane can be attributed to its structural features. The chloromethyl group is known to participate in nucleophilic substitution reactions, which can modify cellular targets. Additionally, the methoxyethyl moiety may enhance solubility and bioavailability, facilitating cellular uptake.

Molecular Interactions

Molecular docking studies suggest that the compound may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, docking simulations have indicated binding affinity to enzymes such as DNA topoisomerases and protein kinases, which are critical for cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Oxolane Derivatives

3-(Bromomethyl)-3-(2-methoxyethyl)oxolane

- Structure : Bromine replaces chlorine in the chloromethyl group.

- Molecular Formula : C₇H₁₃BrO₂ (vs. C₇H₁₃ClO₂ for the chloro analog).

- Molecular Weight : 209.08 g/mol (vs. 164.63 g/mol for the chloro compound).

- Reactivity : Bromine’s lower electronegativity and larger atomic radius make it a better leaving group, enhancing reactivity in SN2 reactions.

- Applications : Preferred in cross-coupling reactions compared to the chloro analog due to higher bond dissociation energy of C-Cl .

3-(Isocyanatomethyl)oxolane

- Structure : Replaces the chloromethyl group with an isocyanato (-NCO) group.

- Molecular Formula: C₆H₉NO₂.

- Reactivity : The isocyanato group enables participation in urethane or urea formation, critical in polymer chemistry.

- Applications: Used as a monomer in polyurethane synthesis, unlike the chloro derivative, which is more suited for alkylation reactions .

Ether-Functionalized Cyclic Ethers

4-p-Chlorophenoxymethyl-2-ethoxy-1,3-dioxolane

- Structure: A dioxolane ring (five-membered with two oxygen atoms) substituted with a p-chlorophenoxymethyl group.

- Synthesis: Prepared from 3-p-chlorophenoxypropane-1,2-diol and ethyl orthoformate using HCl catalysis, similar to methods for oxolane derivatives .

- Physical Properties : Boiling point 120°C at 0.4 mm Hg, compared to the chloro-oxolane analog (exact data unavailable).

- Solubility: Higher lipophilicity due to the aromatic p-chlorophenoxy group, unlike the aliphatic 2-methoxyethyl group in the target compound .

Chloromethyl-Substituted Heterocycles

3-(Chloromethyl)pyridine-HCl

- Structure : Pyridine ring with a chloromethyl group.

- Toxicity: Classified as a Level A carcinogen with an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells, indicating high cytotoxicity.

- Applications: Limited to controlled chemical synthesis due to carcinogenicity, unlike the oxolane derivative, which lacks reported carcinogenic data .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends: Chloromethyl groups in oxolanes exhibit moderate reactivity compared to brominated analogs, making them suitable for controlled functionalization. The 2-methoxyethyl group enhances solubility in ethanol and ethers, critical for homogeneous catalysis .

- Toxicity : Oxolane derivatives show lower cytotoxicity than aromatic chloromethyl compounds (e.g., 3-(Chloromethyl)pyridine-HCl), likely due to reduced aromatic ring-mediated DNA intercalation .

- Synthetic Utility : The target compound’s structure allows for dual functionality—chlorine for nucleophilic substitution and methoxyethyl for steric modulation, enabling applications in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.